molecular formula C2H6N8O8 B14296959 N-(1,2,2-trinitramidoethyl)nitramide CAS No. 117080-06-5

N-(1,2,2-trinitramidoethyl)nitramide

Cat. No.: B14296959
CAS No.: 117080-06-5
M. Wt: 270.12 g/mol
InChI Key: GGVXMZNHTDJCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2,2-trinitramidoethyl)nitramide is a high-energy-density compound that has garnered attention due to its potential applications in various fields, particularly in the development of energetic materials. This compound is characterized by its complex structure, which includes multiple nitro groups, making it highly reactive and suitable for use in explosives and propellants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,2-trinitramidoethyl)nitramide typically involves the nitration of precursor compounds. One common method includes the nitration of potassium dinitramide or ammonium dinitramide with nitronium tetrafluoroborate in acetonitrile at low temperatures . This reaction requires careful control of temperature and the use of an inert atmosphere to prevent decomposition of the reactive intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of large-scale nitration reactors, precise temperature control systems, and safety protocols to handle the highly reactive and potentially hazardous materials involved.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,2-trinitramidoethyl)nitramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced nitrogen compounds.

    Substitution: Nucleophilic substitution reactions can occur, where nitro groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like nitric acid for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions typically require controlled conditions, including specific temperatures, pressures, and inert atmospheres to ensure safety and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted nitramides.

Scientific Research Applications

N-(1,2,2-trinitramidoethyl)nitramide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(1,2,2-trinitramidoethyl)nitramide exerts its effects is primarily through its high reactivity and ability to release a significant amount of energy upon decomposition. The molecular targets and pathways involved include the rapid cleavage of nitrogen-oxygen bonds, leading to the formation of gaseous products and the release of energy. This makes it highly effective as an explosive or propellant component.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2,2-trinitramidoethyl)nitramide is unique due to its specific structure, which includes multiple nitro groups that contribute to its high energy density and reactivity. This makes it particularly suitable for applications requiring rapid energy release and high detonation performance.

Properties

CAS No.

117080-06-5

Molecular Formula

C2H6N8O8

Molecular Weight

270.12 g/mol

IUPAC Name

N-(1,2,2-trinitramidoethyl)nitramide

InChI

InChI=1S/C2H6N8O8/c11-7(12)3-1(4-8(13)14)2(5-9(15)16)6-10(17)18/h1-6H

InChI Key

GGVXMZNHTDJCFN-UHFFFAOYSA-N

Canonical SMILES

C(C(N[N+](=O)[O-])N[N+](=O)[O-])(N[N+](=O)[O-])N[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.